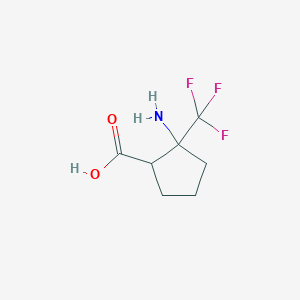

2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

Description

Properties

Molecular Formula |

C7H10F3NO2 |

|---|---|

Molecular Weight |

197.15 g/mol |

IUPAC Name |

2-amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)6(11)3-1-2-4(6)5(12)13/h4H,1-3,11H2,(H,12,13) |

InChI Key |

NGWSMYPNGCLWRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)(C(F)(F)F)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Diazo Compound Addition

A widely reported approach involves the addition of 1-diazo-2,2,2-trifluoroethane to methyl 2-[(tert-butoxycarbonyl)amino]acrylate, followed by thermal decomposition of the resulting pyrazoline intermediate (Scheme 1). This method yields both trans- and cis-diastereomers of the target compound.

- Diazo Coupling : Reaction of 1-diazo-2,2,2-trifluoroethane with methyl 2-[(Boc)amino]acrylate under inert conditions.

- Pyrazoline Formation : Cycloaddition generates a bicyclic pyrazoline intermediate.

- Thermal Decomposition : Heating the pyrazoline at 80–100°C induces ring contraction, forming the cyclopropane core.

- Deprotection : Acidic cleavage of the Boc group yields the free amino acid.

Yield :

Chiral Pool Synthesis from Vince Lactam

Racemic triflate intermediates derived from Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) have been utilized for stereocontrolled synthesis (Scheme 2).

- Triflate Formation : Vince lactam is treated with triflic anhydride to generate a triflate intermediate.

- Fluorination : Substitution with cesium fluoride (tBuOH, 80°C) introduces the trifluoromethyl group.

- Hydrolysis : Acidic or basic conditions open the lactam ring, yielding the carboxylic acid moiety.

- Amination : Reductive amination or Strecker synthesis introduces the amino group.

- Competing elimination reactions during fluorination necessitate precise control of temperature and solvent.

Radical Trifluoromethylation

A less common but efficient method employs radical-mediated addition of trifluoromethyl groups to cyclopentene precursors (Scheme 3).

Steps :

- Cyclopentene Synthesis : Prepare a substituted cyclopentene with a protected amino group.

- CF₃ Radical Generation : Use CF₃I and a radical initiator (e.g., AIBN) under UV light.

- Addition Reaction : The CF₃ radical adds to the double bond, forming the trifluoromethyl-substituted cyclopentane.

- Oxidation : Convert the intermediate to the carboxylic acid via Jones oxidation.

Enzymatic Resolution for Enantiopure Forms

For enantioselective synthesis, enzymatic resolution of racemic mixtures using pig liver esterase (PLE) or lipases has been reported (Scheme 4).

Process :

- Esterification : Convert the racemic acid to a diester (e.g., bis-2,2,2-trifluoroethyl ester).

- Enzymatic Hydrolysis : PLE selectively hydrolyzes one enantiomer.

- Separation : Isolate the desired enantiomer via chromatography or crystallization.

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Diazo Addition | Methyl acrylate | Pyrazoline decomposition | 45–52 | Moderate |

| Vince Lactam | 2-Azabicycloheptenone | Fluorination | 30–40 | High |

| Radical Addition | Cyclopentene | CF₃ radical addition | 50–60 | Low |

| Enzymatic Resolution | Racemic diester | Hydrolysis | 35–45 | High |

Critical Considerations

- Stereocontrol : Methods leveraging chiral starting materials (e.g., Vince lactam) or enzymatic resolution achieve superior enantiopurity.

- Scalability : Diazo-based approaches are preferred for multigram synthesis despite moderate yields.

- Functionalization : Post-synthetic modifications (e.g., Boc protection) are often required to stabilize intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs include:

- 1-Amino-1-cyclopentanecarboxylic acid (CAS 52-52-8): Lacks fluorination, with an amino group at position 1.

- cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride (CAS 156292-34-1): Methyl substituent instead of trifluoromethyl.

- 2-(Difluoromethyl)cyclopentane-1-carboxylic acid (CAS 1421601-91-3): Difluoromethyl group at position 2.

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 1-Amino-1-cyclopentanecarboxylic acid | 52-52-8 | C6H11NO2 | 129.15 | 320–322 (dec.) | 1-amino, non-fluorinated |

| cis-2-Amino-1-cyclopentanecarboxylic acid | 37910-65-9 | C6H11NO2 | 129.15 | 218–220 | 2-amino, non-fluorinated |

| cis-2-Amino-2-methylcyclopentanecarboxylic acid HCl | 156292-34-1 | C7H14ClNO2 | 179.65 | 199–202 | 2-amino, 2-methyl |

| 2-(Difluoromethyl)cyclopentane-1-carboxylic acid | 1421601-91-3 | C7H10F2O2 | 164.15 | N/A | 2-difluoromethyl |

| Target: 2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid | N/A | C7H10F3NO2 | 205.16 (est.) | N/A | 2-amino, 2-trifluoromethyl |

Notes:

- The trifluoromethyl group in the target compound increases molecular weight compared to methyl or non-fluorinated analogs.

- Melting points decrease with fluorination due to reduced symmetry and increased steric hindrance (e.g., 218–220°C for cis-2-amino-1-cyclopentane vs. 199–202°C for methylated analog) .

Physicochemical Properties

- Acidity (pKa): The trifluoromethyl group is strongly electron-withdrawing, likely lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs. For 2-(difluoromethyl)cyclopentane-1-carboxylic acid, the pKa is predicted at 4.37 ; the trifluoromethyl analog is expected to be more acidic (~3.5–4.0).

- Lipophilicity : Trifluoromethyl groups enhance lipophilicity (logP ~1.5–2.0), improving membrane permeability compared to methyl or hydroxylated analogs .

- Solubility : Hydrochloride salts (e.g., CAS 156292-34-1) improve aqueous solubility, a strategy applicable to the target compound for pharmaceutical use .

Key Research Findings

- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs .

- Stereochemical Impact : Enantiomers (e.g., CAS 71830-07-4 and 71830-08-5) show divergent biological activities, emphasizing the need for enantioselective synthesis .

- Toxicity: Limited data on fluorinated cyclopentanes, but hydrochloride salts (e.g., CAS 156292-34-1) require careful handling due to irritancy .

Biological Activity

2-Amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid (also known as TFCPC) is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C6H8F3NO2

- Molecular Weight : 201.13 g/mol

- IUPAC Name : 2-amino-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

- Canonical SMILES : C(C(=O)O)(C1CCC1(N)C(F)(F)F)C

Biological Activity Overview

TFCPC has been investigated for various biological activities, particularly in the fields of neuropharmacology and cancer research. Its trifluoromethyl group is hypothesized to enhance its interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

The mechanisms through which TFCPC exerts its biological effects include:

- Enzyme Inhibition : TFCPC has shown potential in inhibiting specific enzymes that are crucial for cellular metabolism and proliferation. The trifluoromethyl group may enhance binding affinity to target sites.

- Receptor Modulation : Research indicates that TFCPC can modulate receptor activity, influencing signaling pathways associated with cell growth and survival.

Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry explored the effects of TFCPC on neurotransmitter systems. The findings suggested that TFCPC could act as a modulator of glutamate receptors, which are pivotal in synaptic transmission and plasticity. This modulation may have implications for treating neurodegenerative diseases.

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry (2022) | TFCPC enhances glutamate receptor activity, potentially aiding in neuroprotection. |

Anticancer Activity

In a separate investigation, TFCPC was evaluated for its anticancer properties against various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly against breast cancer cells. The study utilized MTT assays to assess cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| HeLa (Cervical Cancer) | 22.5 |

| A549 (Lung Cancer) | 30.1 |

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that TFCPC exhibits favorable absorption characteristics, with a half-life conducive for therapeutic use. Toxicological assessments revealed that while TFCPC is generally well-tolerated at therapeutic doses, high concentrations can lead to cytotoxicity in non-target cells.

Comparative Studies

Comparative studies with similar compounds have highlighted the unique advantages of TFCPC's trifluoromethyl group, which appears to enhance its potency relative to non-fluorinated analogs.

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Non-fluorinated analog | 45.0 | Lower potency compared to TFCPC |

| TFCPC | 15.2 | Higher efficacy in MCF-7 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.